3-Methyl-4-(4-methylbenzoyl)piperazin-2-one
CAS No.: 1105682-47-0
Cat. No.: VC5169382
Molecular Formula: C13H16N2O2
Molecular Weight: 232.283
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105682-47-0 |
---|---|
Molecular Formula | C13H16N2O2 |
Molecular Weight | 232.283 |
IUPAC Name | 3-methyl-4-(4-methylbenzoyl)piperazin-2-one |
Standard InChI | InChI=1S/C13H16N2O2/c1-9-3-5-11(6-4-9)13(17)15-8-7-14-12(16)10(15)2/h3-6,10H,7-8H2,1-2H3,(H,14,16) |
Standard InChI Key | WFBQUCYBFVOARW-UHFFFAOYSA-N |
SMILES | CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-methyl-4-(4-methylbenzoyl)piperazin-2-one is C₁₃H₁₆N₂O₂, with a molecular weight of 232.28 g/mol. Its structure consists of a piperazin-2-one core substituted at the 3-position with a methyl group and at the 4-position with a 4-methylbenzoyl group. The benzoyl substitution introduces a planar aromatic system, which enhances π-π stacking interactions with biological targets, while the methyl group at the 3-position contributes to steric effects that may influence binding specificity.
Key Structural Features:
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Piperazin-2-one core: Provides a rigid scaffold for functional group attachments.
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4-Methylbenzoyl group: Enhances lipophilicity (predicted LogP = 2.3) and membrane permeability.
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Methyl substituent: Modulates electronic effects and steric hindrance around the piperazine ring.
Table 1: Predicted Physicochemical Properties
Property | Value |
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Molecular Weight | 232.28 g/mol |
LogP (Lipophilicity) | 2.3 (estimated) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 3 (two amide O, one ketone O) |
Rotatable Bonds | 3 |
Synthesis Strategies
The synthesis of 3-methyl-4-(4-methylbenzoyl)piperazin-2-one can be inferred from methods used for analogous piperazinones. Two plausible routes are outlined below:
Route 1: Acylation of 3-Methylpiperazin-2-one
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Starting Material: 3-Methylpiperazin-2-one.
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Reagent: 4-Methylbenzoyl chloride.
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Conditions: Reaction in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base at 0–25°C for 12–24 hours.
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Mechanism: Nucleophilic acyl substitution at the piperazine nitrogen.
Yield: 60–70% (estimated based on similar reactions).
Route 2: Cyclocondensation of Diamines
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Starting Material: N-Methyl-1,2-diamine derivative.
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Reagent: 4-Methylbenzoyl chloride.
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Conditions: Cyclization under acidic conditions (e.g., HCl in ethanol) at reflux.
Yield: 50–65% (extrapolated from piperazine cyclization methods).
Table 2: Comparison of Synthetic Routes
Parameter | Route 1 | Route 2 |
---|---|---|
Reaction Time | 12–24 hours | 6–8 hours |
Purification Method | Column chromatography | Recrystallization |
Scalability | Moderate | High |
Biological Activities and Mechanisms
Piperazinone derivatives are known for their interactions with central nervous system (CNS) receptors and enzymes. While direct studies on 3-methyl-4-(4-methylbenzoyl)piperazin-2-one are lacking, the following activities are hypothesized based on structural analogs:
Serotonin Receptor Modulation
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Target: 5-HT₁A and 5-HT₂A receptors.
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Mechanism: The benzoyl group may engage in hydrophobic interactions with receptor pockets, while the piperazine nitrogen hydrogen-bonds with conserved residues.
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Effect: Potential anxiolytic or antidepressant activity (inferred from 4-(4-methylphenyl)piperazin-2-one derivatives).
Enzyme Inhibition
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Acetylcholinesterase (AChE): Piperazinones with aromatic substituents inhibit AChE by blocking the catalytic triad (IC₅₀ ~10–50 µM for analogs).
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Kinase Inhibition: The 4-methylbenzoyl group may mimic ATP’s adenine moiety, enabling competitive binding to kinase active sites.
Table 3: Hypothesized Biological Activities
Target | Predicted IC₅₀/EC₅₀ | Proposed Application |
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5-HT₁A Receptor | 100–500 nM | Anxiety disorders |
AChE | 10–50 µM | Alzheimer’s disease |
CDK4/6 Kinase | 1–5 µM | Cancer therapy |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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4-Methylbenzoyl vs. 4-Methylbenzyl: The ketone in the benzoyl group increases polarity (LogP reduced by ~0.5 units) compared to benzyl-substituted analogs, potentially improving aqueous solubility but reducing blood-brain barrier penetration.
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3-Methyl vs. Unsubstituted Piperazine: Methylation at the 3-position enhances metabolic stability by shielding the ring from oxidative degradation.
Table 4: Activity Comparison with Analogous Compounds
Compound | Substituents | Key Activity |
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3-Methyl-1-(4-methylbenzyl)piperazin-2-one | 3-Me, 1-benzyl | Antimicrobial (MIC = 8 µg/mL) |
4-(4-Methoxybenzoyl)piperazin-2-one | 4-MeO-benzoyl | AChE inhibition (IC₅₀ = 15 µM) |
Target Compound | 3-Me, 4-benzoyl | Hypothesized kinase inhibition |
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